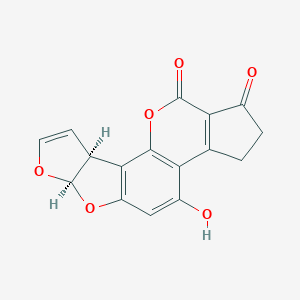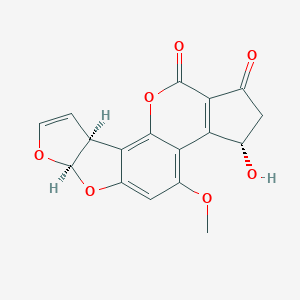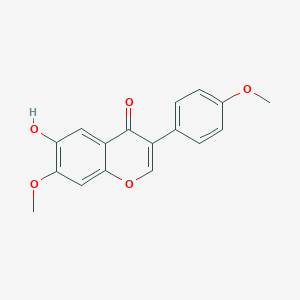
Angolensin
描述
Angolensin is an isoflavonoid compound commonly found in plants of the Pterocarpus species, such as Pterocarpus erinaceus and Pterocarpus indicus, as well as Pericopsis species like Pericopsis elata and Pericopsis mooniana . This naturally occurring metabolite is known for its various biological activities, including anti-inflammatory and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: Angolensin can be synthesized through the Friedel-Crafts reaction using resorcinol dimethyl ether and p-methoxy hydratropic acid chloride. This reaction yields this compound monomethyl ether, which can then be converted to racemic this compound by employing resorcinol dibenzyl ether for the reaction and final debenzylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of Friedel-Crafts reactions and subsequent modifications can be adapted for industrial synthesis.
化学反应分析
Types of Reactions: Angolensin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
Angolensin has a wide range of scientific research applications, including:
作用机制
The mechanism of action of angolensin involves its interaction with specific molecular targets and pathways. This compound has been identified as a selective ligand for estrogen receptor dimers, particularly the estrogen receptor alpha and estrogen receptor beta heterodimers . This interaction modulates the activity of these receptors, leading to various biological effects, including anti-inflammatory and anticancer activities.
相似化合物的比较
- Nevadensin
- Amorfrutin A
- Isochromophilone VI
- 4′,5,7-Trihydroxy-3,6-dimethoxyflavone
- Azadiradione
- Isoliquiritin
- Murrayafoline A
- Conglobatin
- Guineensine
- Vulgarin
Comparison: Angolensin is unique due to its specific interaction with estrogen receptor dimers, which distinguishes it from other similar compounds. While many isoflavonoids exhibit anti-inflammatory and anticancer properties, this compound’s selective binding to estrogen receptor heterodimers provides a distinct mechanism of action that may offer unique therapeutic benefits .
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJFDRSZSSKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393892 | |
| Record name | Angolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-39-7 | |
| Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Angolensin and where is it found?
A1: this compound is a naturally occurring α-methyldeoxybenzoin found in the heartwood of Pterocarpus angolensis D.C., also known as Kiaat or Muninga. [, ] It was first isolated alongside other metabolites including the related compound (αR)-angolensin. [] this compound has also been identified in the bark of Pericopsis laxiflora, another African medicinal plant. []
Q2: What is the structure of this compound?
A2: this compound is a 1,2-diarylpropane with the chemical name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one. [, ]
Q3: Can you provide the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H16O4. Its molecular weight is 272.3 g/mol.
Q4: Has the absolute configuration of this compound been determined?
A4: Yes, (-)-Angolensin has been determined to possess the R configuration. [] This was established by oxidizing (-)-angolensin to yield (-)-2-(4-methoxyphenyl)propionic acid. []
Q5: How is this compound related to other isoflavonoids?
A5: The stereochemistry of this compound has been correlated with that of catechin and epicatechin through chemical conversion. [] Additionally, the relationship between its absolute configuration and other isoflavonoids has been discussed. []
Q6: What are some known metabolites of this compound?
A6: One known metabolite is O-demethylthis compound (ODMA), also known as 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one or 2′,4′,4″-trihydroxy-α-methyldeoxybenzoin. [] ODMA is formed by demethylation of this compound and can be regioselectively methylated to yield this compound. []
Q7: What are some of the reported biological activities of this compound?
A7: this compound, along with 2-O-methyl-angolensin and maackiain (demethylpterocarpin), was found to be bioactive in a brine shrimp test. [] This suggests potential cytotoxic properties, although further research is needed.
Q8: What are the known synthetic routes for this compound?
A8: Several synthetic approaches to this compound have been reported. [, , , , , , ] These include reduction of hydroxy and/or methoxy-substituted isoflavones using lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF). [] Another method involves the regioselective 4-O-alkylation of O-demethylthis compound at ring B using methyl iodide in dimethylformamide (DMF). []
Q9: Is there evidence of this compound metabolism in animals?
A9: Yes, this compound has been identified as a metabolite of formononetin in sheep. [, ] Radiolabeled this compound was detected in the urine of a ewe 6 hours after intraruminal administration of [4-14C]formononetin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


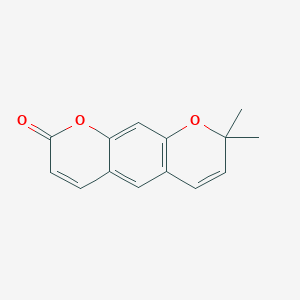
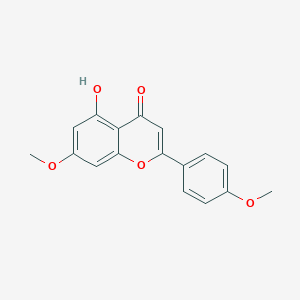
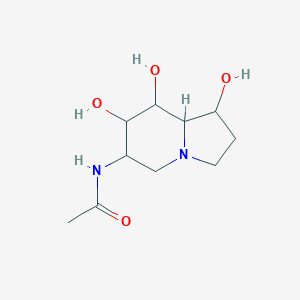
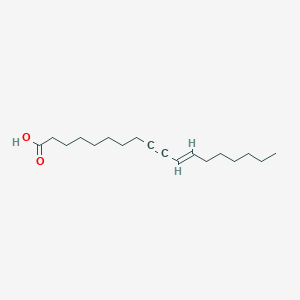
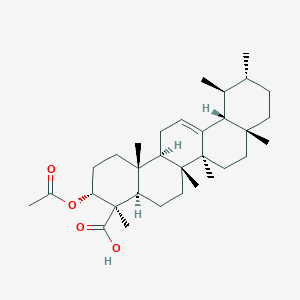
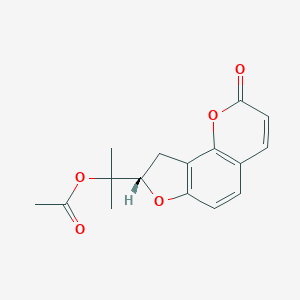
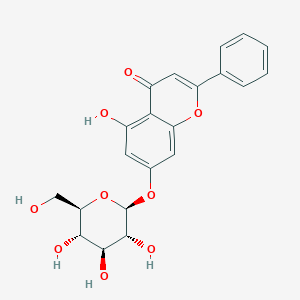
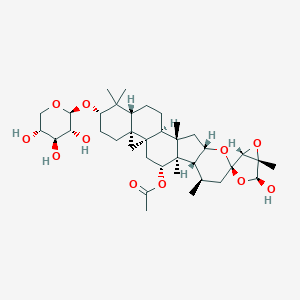

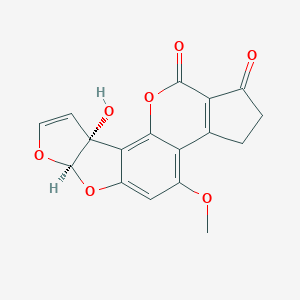
![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)
